molecular formula C24H28FN3O2 B10988564 N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide

N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide

Cat. No.: B10988564
M. Wt: 409.5 g/mol
InChI Key: YRYBYNFKUCBWTI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached to the piperidine ring via a carbonylation reaction.

    Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide through an amide coupling reaction.

Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound’s ability to bind to these targets and modulate their activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C24H28FN3O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperidine-1-carbonyl)-4-fluorophenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C24H28FN3O2/c25-20-8-9-22(26-24(30)28-12-4-5-13-28)21(17-20)23(29)27-14-10-19(11-15-27)16-18-6-2-1-3-7-18/h1-3,6-9,17,19H,4-5,10-16H2,(H,26,30)

InChI Key

YRYBYNFKUCBWTI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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